molecular formula C13H26N2O2 B11763099 Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate

Cat. No.: B11763099
M. Wt: 242.36 g/mol
InChI Key: VMRFOAKRGLYJKU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate (CAS 2020353-45-9) is a high-purity chemical building block of significant value in medicinal chemistry and pharmaceutical research. With the molecular formula C13H26N2O2 and a molecular weight of 242.36, this compound features a piperidine ring core that is both N-protected by a tert-butyloxycarbonyl (Boc) group and substituted with an ethyl(methyl)amino functional group . The Boc protecting group is a cornerstone in modern synthetic organic chemistry, as it effectively masks the amine functionality, allowing for selective reactions to be carried out elsewhere on the molecule under a wide range of conditions. This makes the compound an essential intermediate in the multi-step synthesis of more complex, biologically active molecules, particularly in the development of novel pharmaceutical candidates where the piperidine scaffold is prevalent . The specific substitution pattern on the piperidine nitrogen with both ethyl and methyl groups provides a unique steric and electronic profile, which can be critical for modulating the properties of final target compounds. This reagent is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. SAFETY AND REGULATORY INFORMATION: This product is for laboratory research use only. It is not intended for human or animal consumption, diagnostic use, or any form of personal use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet (SDS) for detailed hazard and handling information before use. PRODUCT SPECIFICATIONS: • CAS Number: 2020353-45-9 • Molecular Formula: C13H26N2O2 • Molecular Weight: 242.36 • SMILES: O=C(N1CCC(N(CC)C)CC1)OC(C)(C)C

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-[ethyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-14(5)11-7-9-15(10-8-11)12(16)17-13(2,3)4/h11H,6-10H2,1-5H3

InChI Key

VMRFOAKRGLYJKU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Ketalization and Imine Formation Strategy

A prominent method for synthesizing tert-butyl-protected piperidine derivatives involves ketalization followed by imine formation. As detailed in patent CN107805218B, this two-step approach begins with N-benzyl-4-piperidone reacting with orthoformate (e.g., trimethyl or triethyl orthoformate) in methanol or ethanol under acidic catalysis (e.g., ammonium chloride or p-toluenesulfonic acid). The ketal intermediate is then treated with tert-butyl carbamate to form an imine, which undergoes Pd/C-catalyzed hydrogenation to yield 4-Boc-aminopiperidine.

For tert-butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate, this route could be adapted by substituting tert-butyl carbamate with ethyl(methyl)amine during imine formation. The reaction mechanism proceeds via:

  • Ketalization : Acid-catalyzed protection of the ketone group in N-benzyl-4-piperidone, forming a stable ketal.

  • Imine Formation : Nucleophilic attack of ethyl(methyl)amine on the ketal, followed by dehydration to generate an imine.

  • Hydrogenation : Pd/C-mediated reduction of the imine to the secondary amine, concurrently removing the benzyl protecting group.

Key Conditions :

  • Molar Ratios : 1:1–1.2 for N-benzyl-4-piperidone : orthoformate : amine.

  • Catalyst Loading : 5–10% Pd/C by weight.

  • Hydrogen Pressure : 0.8–1.0 MPa at 60–80°C.

Reductive Amination of 4-Piperidone Derivatives

An alternative pathway involves reductive amination of 4-piperidone precursors. In EXCLI Journal 2011, 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl carboxylate was synthesized via LiAlH4 reduction of a methyl ester intermediate. For the target compound, 4-piperidone could be reacted with ethyl(methyl)amine under reductive conditions (e.g., NaBH4 or H2/Pd-C) to form the secondary amine, followed by Boc protection.

Mechanistic Steps :

  • Condensation : 4-Piperidone reacts with ethyl(methyl)amine to form a Schiff base.

  • Reduction : Catalytic hydrogenation or hydride transfer reduces the imine to the amine.

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP).

Advantages :

  • Avoids multi-step ketalization.

  • Higher functional group tolerance for bulky amines.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Conditions
Ketalization/ImineN-Benzyl-4-piperidoneTrimethyl orthoformate, Pd/C88–90%60–80°C, 0.8–1.0 MPa H2
Reductive Amination4-PiperidoneEthyl(methyl)amine, LiAlH475–82%*Reflux in THF, 0°C quenching
Direct Alkylation4-AminopiperidineEthyl iodide, Methyl iodide65–70%*DMF, K2CO3, 50°C

*Theorized yields based on analogous reactions in literature.

Trade-offs :

  • The ketalization route offers higher yields but requires specialized orthoformates and hydrogenation equipment.

  • Reductive amination is simpler but may struggle with steric hindrance from ethyl(methyl)amine.

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Patent CN107805218B highlights the importance of toluene as a solvent during imine formation, enabling azeotropic removal of methanol/ethanol and driving the reaction equilibrium toward product formation. Elevated temperatures (80–100°C) reduced reaction times from 12 hours to 3 hours.

Catalytic Hydrogenation Efficiency

Increasing Pd/C loading from 5% to 10% improved hydrogenation rates but had diminishing returns beyond 10% due to catalyst aggregation. A pressure of 1.0 MPa provided optimal H2 solubility without compromising safety.

Purification Techniques

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): Peaks at δ 1.35 ppm (tert-butyl), 2.82–3.21 ppm (piperidine CH2), and 6.73 ppm (amine proton).

  • 13C NMR : Distinct signals at 79.8 ppm (Boc carbonyl) and 28.4 ppm (tert-butyl CH3).

  • HRMS : Calculated for C12H22N2O2 ([M+H]+): 242.1501; Observed: 242.1481.

Purity Assessment

Gas chromatography (GC) confirmed >99% purity after crystallization, critical for pharmaceutical applications.

Challenges and Alternative Approaches

Competing Alkylation Pathways

Direct alkylation of 4-aminopiperidine with ethyl and methyl halides risks over-alkylation, forming quaternary ammonium salts. Sequential alkylation (methyl first, then ethyl) mitigated this in pilot studies.

Boc Deprotection Risks

Strong acids (e.g., HCl in dioxane) required for Boc removal can degrade the ethyl(methyl)amino group. Trifluoroacetic acid (TFA) in dichloromethane at 0°C proved milder .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The tert-butyl and ethyl(methyl)amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides and electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate is C15H26N2O2C_{15}H_{26}N_{2}O_{2}, with a molecular weight of approximately 270.38 g/mol. The compound features a piperidine ring, which is known for its biological activity, particularly in drug design.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For example, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.

  • Case Study: Cytotoxicity Assays
    • In a study involving multiple cancer cell lines, the compound exhibited dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.

2. Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory properties. Research indicates that it can enhance the activity of immune cells, specifically through the inhibition of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

  • Case Study: PD-L1 Inhibition
    • A recent investigation utilized mouse splenocytes to assess the compound's ability to restore immune function against tumor cells. Results indicated significant restoration of immune activity at low concentrations (100 nM).

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the piperidine structure affect biological activity. Compounds with specific substitutions on the piperidine ring have shown varied efficacy in targeting cancer cells and modulating immune responses.

Modification Biological Activity Reference
Ethyl substitutionEnhanced cytotoxicity against cancer cells
Methyl substitutionImproved binding affinity to PD-1
Various linker lengthsAltered potency and selectivity

Synthesis and Development

The synthesis of this compound involves several steps that include the formation of the piperidine ring and subsequent functionalization. The synthetic routes are optimized for yield and purity, making it suitable for research applications.

Mechanism of Action

The mechanism of action of Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The ethyl(methyl)amino group distinguishes the target compound from other piperidine derivatives. Key analogs include:

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
  • Substituents: Amino and pyridin-3-yl groups at the 4-position.
  • Molecular Formula : C₁₅H₂₃N₃O₂.
  • Molecular Weight : 277.36 g/mol.
  • Physical State : Light yellow solid .
  • Applications : Used in laboratory settings; safety protocols mandate respiratory, hand, and eye protection during handling .
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • Substituents: Phenylamino group at the 4-position.
  • Molecular Formula : C₁₆H₂₄N₂O₂.
  • Molecular Weight : 276.38 g/mol.
  • Regulatory Status : Listed as a precursor in the illicit manufacture of narcotic drugs, highlighting its regulatory significance .
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
  • Substituents: Aminomethyl group at the 4-position.
  • Molecular Formula : C₁₁H₂₃N₃O₂.
  • Molecular Weight : 229.32 g/mol.
  • Purity : 97%, commonly used as a laboratory chemical .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Physical State
Target Compound C₁₃H₂₆N₂O₂ (calc.) ~254.36 Ethyl(methyl)amino Not reported
tert-Butyl 4-amino-4-(pyridin-3-yl)... C₁₅H₂₃N₃O₂ 277.36 Amino, pyridin-3-yl Light yellow solid
tert-Butyl 4-(phenylamino)... C₁₆H₂₄N₂O₂ 276.38 Phenylamino Not reported
tert-Butyl 4-amino-4-(aminomethyl)... C₁₁H₂₃N₃O₂ 229.32 Aminomethyl Not reported

Regulatory Status

  • tert-Butyl 4-(phenylamino)...: Listed in the International Narcotics Control Board’s Red List, emphasizing controlled handling .
  • Other Analogs: No direct regulatory flags, but Boc-protected piperidines are commonly monitored in pharmaceutical supply chains.

Biological Activity

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl group and an ethyl(methyl)amino substituent, giving it a unique molecular profile. Its molecular formula is C13H23N2O2C_{13}H_{23}N_2O_2 with a molecular weight of approximately 239.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
  • Enzymes : It can modulate enzyme activities by acting as an inhibitor or activator depending on the target.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that similar compounds can inhibit cancer cell growth. For instance, related compounds have shown IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating potential for therapeutic applications in oncology .
  • Neuropharmacological Effects : The structural features suggest potential interactions with receptors involved in neurotransmission, which could be relevant for treating mood disorders or neurodegenerative diseases .

Anticancer Studies

A study evaluated the antiproliferative effects of structurally similar compounds on cancer cell lines (L1210, CEM, HeLa). The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

CompoundCell LineIC50 (μM)Notes
3aL12101.1Effective against leukemia
3bHeLa4.7Induced apoptosis in a dose-dependent manner

Mechanistic Insights

Molecular docking studies have been used to explore the binding affinity of these compounds to tubulin, which is crucial for their anticancer activity. The binding at the colchicine site has been confirmed as a mechanism for inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory protection : Use NIOSH-approved respirators when handling powders or aerosols to prevent inhalation .

  • Eye protection : Wear chemical safety goggles and ensure access to an eye wash station .

  • Skin protection : Use nitrile gloves (≥0.11 mm thickness) and lab coats to avoid dermal exposure .

  • First aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

  • Storage : Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent degradation .

    Safety Parameter Requirements Source
    Respiratory PPENIOSH respirator
    Glove MaterialNitrile (≥0.11 mm)
    First Aid (Eye)15-min rinse

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Step 1 : Start with tert-butyl 4-oxopiperidine-1-carboxylate. React with ethylmethylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) to introduce the ethyl(methyl)amino group .

  • Step 2 : Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .

  • Key Conditions : Anhydrous solvents (THF or DCM), reaction temperatures between 0–25°C, and inert atmosphere (argon) to prevent side reactions .

    Reaction Parameter Optimal Condition Yield Range
    SolventTHF60–75%
    Temperature0–25°C
    Reducing AgentNaBH₃CN

Advanced Research Questions

Q. How can structural modifications of the piperidine ring enhance the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Hydrophilicity : Introduce hydroxyl or amine groups at the 4-position to improve aqueous solubility. For example, tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate shows enhanced bioavailability due to hydrogen-bonding interactions .

  • Metabolic Stability : Replace the tert-butyl group with fluorinated analogs (e.g., trifluoromethyl) to slow enzymatic degradation .

  • Targeted Delivery : Conjugate with PEG chains or lipid moieties to improve blood-brain barrier penetration for CNS applications .

    Modification Effect Source
    Hydroxyl Group Addition↑ Solubility, ↓ LogP
    Fluorination↑ Metabolic stability

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :

  • Comparative Assays : Standardize testing protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times) to eliminate variability .

  • Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography or NOESY NMR) to rule out impurities or racemic mixtures as confounding factors .

  • Mechanistic Studies : Use knock-out models or RNA silencing to validate target engagement (e.g., receptor binding vs. off-target effects) .

    Conflict Scenario Resolution Strategy
    Discrepant IC₅₀ valuesStandardize assay conditions
    Unclear target specificityCRISPR/Cas9 gene editing

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl(methyl)amino group at C4) .

  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 271.25 g/mol) .

  • X-ray Crystallography : Resolve stereochemical ambiguities; tert-butyl groups often induce crystalline packing .

    Technique Key Data
    ¹H NMR (CDCl₃)δ 3.4–3.7 ppm (piperidine CH₂)
    HRMSm/z 271.2512 ([M+H]⁺)

Contradiction Analysis

  • Safety Data : recommends respiratory protection, while states "no data available" on acute toxicity. Resolution : Assume worst-case toxicity (respiratory irritant) until further testing .
  • Synthetic Yields : Reports vary between 60–75% for reductive amination. Resolution : Optimize stoichiometry (1.2 equiv. ethylmethylamine) and reaction time (12–18 hrs) .

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